molecular formula C10H7BrN2O2S B1597079 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid CAS No. 728864-99-1

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1597079
CAS No.: 728864-99-1
M. Wt: 299.15 g/mol
InChI Key: YXULPKIJBKIWEV-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2S and its molecular weight is 299.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-catalyzed Arylation

Thiazole derivatives, including those related to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid, are efficiently arylated using palladium catalysis. This method allows for the direct arylation of thiazoles at specific positions, showcasing the compound's potential in the synthesis of complex organic molecules (Yokooji et al., 2003).

Fluorescent Chemosensors

Benzothiazole-based compounds, structurally similar to this compound, have been developed as ratiometric fluorescent chemosensors. These are utilized for the highly sensitive detection of physiological pH, indicating the compound's relevance in biosensing applications (Li et al., 2018).

Photophysical Properties

The study of phenylamino- and pyridylamino-derivatives of benzothiadiazoles, including bromo-substituted variants, reveals insights into how substituents and noncovalent interactions influence absorption and emission properties. This research highlights the potential of such compounds in the development of new materials with specific optical characteristics (Sukhikh et al., 2019).

Anticancer and Antimicrobial Agents

Derivatives of benzothiazole and thiazole have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest the potential therapeutic applications of compounds structurally related to this compound (Bolakatti et al., 2020).

Synthesis Methods

Research has also focused on the synthesis methods for thiazole-4-carboxylic acid derivatives, offering a pathway to access a variety of structurally related compounds. These methods contribute to the broader applicability of such compounds in chemical synthesis (Le & Goodnow, 2004).

Biochemical Analysis

Biochemical Properties

2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can alter gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme, which can affect neurotransmitter levels in the nervous system . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on various cellular processes, including energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULPKIJBKIWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373733
Record name 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-99-1
Record name 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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